![molecular formula C13H14ClN3O4S2 B2546114 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone CAS No. 899944-14-0](/img/structure/B2546114.png)

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

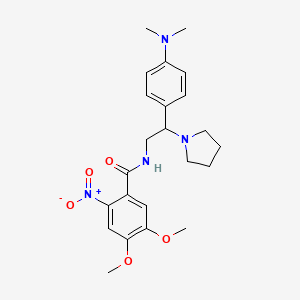

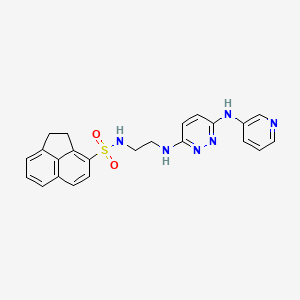

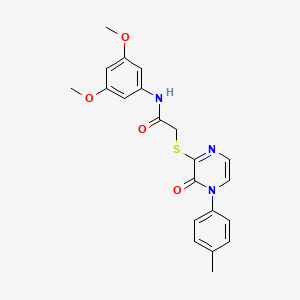

The compound “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold with various functional groups attached to it . The group at the 7 and 8 positions of the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are diverse and depend on the functional groups attached to the ring . For example, compounds with a halo group at the 7 and 8 positions of the ring have been found to be active .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

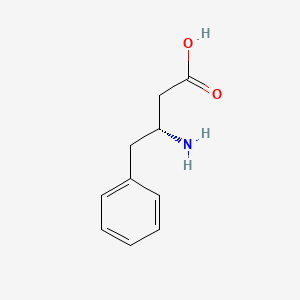

A range of synthetic methodologies and reactions involving benzothiadiazine derivatives and morpholine have been developed, showcasing the versatility and reactivity of these scaffolds. The synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, demonstrates the ability to generate complex molecules from simpler precursors, providing valuable intermediates for further chemical transformations (Kogami & Okawa, 1987). Additionally, the formation of 1,2,4-triazole derivatives containing morpholine as antimicrobial agents highlights the potential pharmaceutical applications of these compounds (Sahin et al., 2012).

Biological Activities

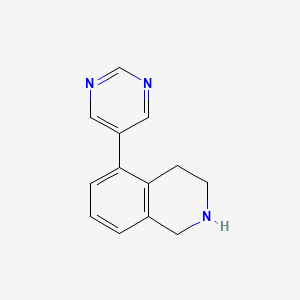

Compounds within the benzothiadiazine and morpholine families have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, 1,2,4-triazole derivatives containing morpholine moiety have shown antimicrobial activities, indicating the potential for developing new therapeutics based on these scaffolds (Sahin et al., 2012). Furthermore, benzimidazole derivatives with morpholine moieties have been synthesized and evaluated for their anticancer activities, showcasing the therapeutic potential of these chemical structures (Yurttaş et al., 2013).

Pharmaceutical Applications

The discovery of novel selective norepinephrine inhibitors among 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides, which are structurally related to the compound , underscores the potential pharmaceutical applications of these compounds. These inhibitors have shown efficacy in rat models of acute, inflammatory, and neuropathic pain, highlighting the relevance of this chemical class in developing new therapeutic agents (O'Neill et al., 2011).

Mecanismo De Acción

Target of action

Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity .

Biochemical pathways

Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it can be inferred that multiple pathways could be affected .

Result of action

The wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold suggests that it could have diverse effects at the molecular and cellular level .

Safety and Hazards

The safety and hazards associated with “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone” are not specified in the resources I have accessed. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4S2/c14-9-1-2-10-11(7-9)23(19,20)16-13(15-10)22-8-12(18)17-3-5-21-6-4-17/h1-2,7H,3-6,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRNIXMAFBZUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)

![Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2546051.png)

![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)

![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)